Cas no 25699-95-0 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile)

4-(1H-1,3-Benzodiazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzimidazole core linked to a benzonitrile moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry research. The compound’s rigid aromatic framework enhances stability, while the nitrile group offers reactivity for further functionalization. Its benzimidazole component is known for coordinating with metal ions, suggesting potential applications in catalysis or sensor development. High purity and well-defined synthetic pathways ensure reproducibility for experimental use. This compound is particularly useful in designing bioactive molecules or advanced materials due to its balanced lipophilicity and structural versatility.
4-(1H-1,3-benzodiazol-1-yl)benzonitrile structure
25699-95-0 structure
Product name:4-(1H-1,3-benzodiazol-1-yl)benzonitrile
CAS No:25699-95-0
MF:C14H9N3
MW:219.24136
CID:1424011
PubChem ID:5328454

4-(1H-1,3-benzodiazol-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-(1H-benzimidazol-1-yl)-
    • HS-7181
    • 1-Phenylbenzimidazole deriv. 49
    • SCHEMBL2039920
    • 4-(1H-1,3-benzodiazol-1-yl)benzonitrile
    • 1-(4-cyanophenyl)benzimidazole
    • Z331877110
    • XAQRIJONSMHWCJ-UHFFFAOYSA-N
    • AKOS000222376
    • BDBM3832
    • 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile
    • 4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZONITRILE
    • 4-(1H-benzimidazol-1-yl)Benzonitrile
    • STL412451
    • 25699-95-0
    • G22273
    • CCG-291204
    • CHEMBL356237
    • C14H9N3
    • 4-(benzimidazol-1-yl)benzonitrile
    • EN300-59571
    • DA-07619
    • Inchi: InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
    • InChI Key: XAQRIJONSMHWCJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N

Computed Properties

  • Exact Mass: 219.07977
  • Monoisotopic Mass: 219.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 41.61

4-(1H-1,3-benzodiazol-1-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-59571-1.0g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95.0%
1.0g
$241.0 2025-03-21
Enamine
EN300-59571-10.0g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95.0%
10.0g
$1043.0 2025-03-21
TRC
B118093-25mg
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0
25mg
$ 50.00 2022-06-07
Aaron
AR01A8FW-250mg
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
250mg
$190.00 2023-12-14
Aaron
AR01A8FW-10g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
10g
$1460.00 2023-12-14
A2B Chem LLC
AV56016-2.5g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
2.5g
$537.00 2024-04-20
Aaron
AR01A8FW-1g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
1g
$357.00 2023-12-14
A2B Chem LLC
AV56016-5g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
5g
$774.00 2024-04-20
A2B Chem LLC
AV56016-100mg
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95%
100mg
$124.00 2024-04-20
Enamine
EN300-59571-2.5g
4-(1H-1,3-benzodiazol-1-yl)benzonitrile
25699-95-0 95.0%
2.5g
$476.0 2025-03-21

4-(1H-1,3-benzodiazol-1-yl)benzonitrile Related Literature

Additional information on 4-(1H-1,3-benzodiazol-1-yl)benzonitrile

4-(1H-1,3-Benzodiazol-1-yl)benzonitrile: A Comprehensive Overview

4-(1H-1,3-Benzodiazol-1-yl)benzonitrile, also known by its CAS number 25699-95-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a 1H-1,3-benzodiazole moiety. The benzodiazole ring system is known for its aromaticity and stability, making this compound a valuable building block in synthetic chemistry.

The synthesis of 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile typically involves multi-step reactions, often utilizing coupling reactions or cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its accessibility for research and industrial applications. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating the formation of the benzodiazole ring.

In terms of physical properties, 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. This makes it suitable for applications requiring thermal stability, such as in high-performance polymers or optoelectronic materials. Additionally, the compound demonstrates moderate solubility in common organic solvents, which is advantageous for its use in solution-based chemical reactions.

The electronic properties of 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile have been extensively studied using computational chemistry techniques. These studies reveal that the compound has a conjugated π-system that contributes to its strong absorbance in the ultraviolet-visible spectrum. This property makes it a promising candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent research has explored the integration of this compound into organic light-emitting diodes (OLEDs), where it has shown potential as an efficient emitter material due to its high quantum yield and stability under operational conditions.

Beyond its electronic applications, 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile has also found utility in medicinal chemistry. Its structural similarity to certain bioactive molecules has led to its investigation as a potential lead compound for drug discovery. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against several enzymes associated with neurodegenerative diseases. While further optimization is required to enhance its pharmacokinetic properties, these findings underscore its potential as a scaffold for developing therapeutic agents.

In conclusion, 4-(1H-1,3-Benzodiazol-1-yll benzonitrile, CAS number 25699–95–0, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as an important material for future innovations in electronics and medicine. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in both academic and industrial settings.

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